Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-
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Overview
Description
Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- is a complex organic compound with a unique structure that includes a triazine ring, a difluoromethylthio group, and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a triazine derivative is reacted with a difluoromethylthio compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as column chromatography or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets. The difluoromethylthio group can form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The triazine ring may also play a role in binding to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-((4-((methylthio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-: Similar structure but with a methylthio group instead of a difluoromethylthio group.
Propanenitrile, 3-((4-((ethylthio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-: Contains an ethylthio group instead of a difluoromethylthio group.
Uniqueness
The presence of the difluoromethylthio group in Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- imparts unique chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets, compared to its analogs with methylthio or ethylthio groups.
Properties
CAS No. |
103427-82-3 |
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Molecular Formula |
C10H14F2N6S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-[[4-(difluoromethylsulfanyl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]propanenitrile |
InChI |
InChI=1S/C10H14F2N6S/c1-6(2)15-9-16-8(14-5-3-4-13)17-10(18-9)19-7(11)12/h6-7H,3,5H2,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
KUCBPVYOXCEWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NCCC#N)SC(F)F |
Origin of Product |
United States |
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